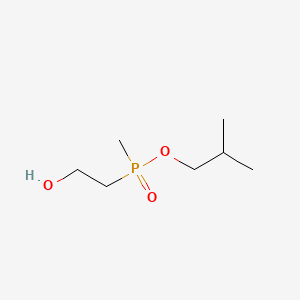
Isobutyl (2-hydroxyethyl)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl (2-hydroxyethyl)methylphosphinate: is an organophosphorus compound with the molecular formula C7H17O3P and a molar mass of 180.18 g/mol . This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and a hydroxyl group, along with an isobutyl group and a 2-hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-hydroxyethyl)methylphosphinate typically involves the reaction of isobutyl alcohol with methylphosphinic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl (2-hydroxyethyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Scientific Research Applications
Chemistry: Isobutyl (2-hydroxyethyl)methylphosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals .
Industry: In industrial applications, this compound is used as a flame retardant and as an additive in polymer production to enhance material properties .
Mechanism of Action
The mechanism of action of isobutyl (2-hydroxyethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- Isobutyl (2-hydroxyethyl)phosphonate
- Isobutyl (2-hydroxyethyl)phosphine oxide
- Isobutyl (2-hydroxyethyl)phosphine
Comparison: Isobutyl (2-hydroxyethyl)methylphosphinate is unique due to its specific phosphinate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, phosphonates and phosphine oxides have different oxidation states and reactivity profiles, making this compound particularly valuable in specific applications .
Properties
CAS No. |
53314-61-7 |
|---|---|
Molecular Formula |
C7H17O3P |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-[methyl(2-methylpropoxy)phosphoryl]ethanol |
InChI |
InChI=1S/C7H17O3P/c1-7(2)6-10-11(3,9)5-4-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
UDQBLBPJVKUWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
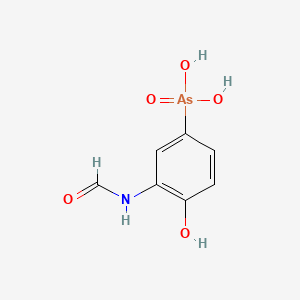
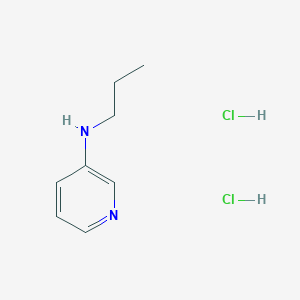
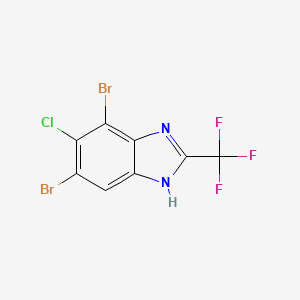
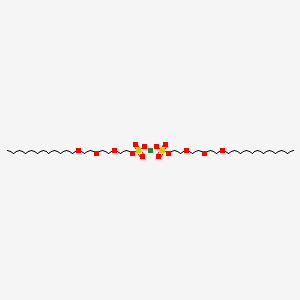
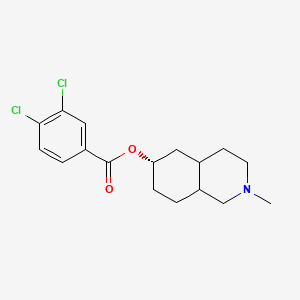
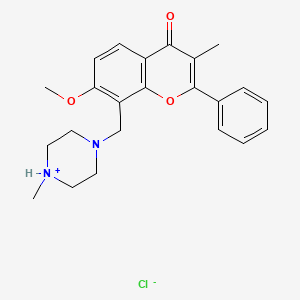
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
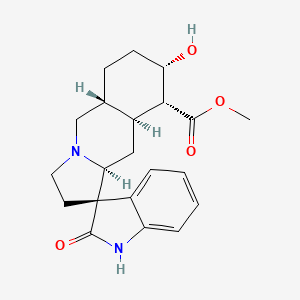

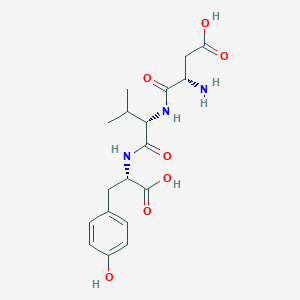
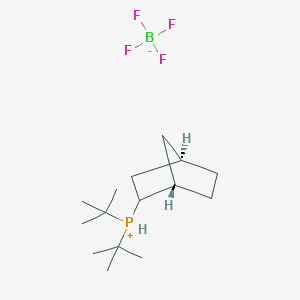
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)

